molecular formula C17H34O7Si B14133180 1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate CAS No. 26936-30-1

1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate

Cat. No.: B14133180
CAS No.: 26936-30-1
M. Wt: 378.5 g/mol
InChI Key: QWWNLTZXUBYHRY-UHFFFAOYSA-N
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Description

1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is a complex organic compound that features both ester and silane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate typically involves a multi-step process. The key steps include:

    Esterification: The initial step involves the esterification of 2-ethyl-2,4,4-trimethylpentanedioic acid with methanol to form the corresponding methyl ester.

    Silylation: The next step involves the reaction of the methyl ester with 3-trimethoxysilylpropyl chloride under basic conditions to introduce the trimethoxysilylpropyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate can undergo various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the silicon atom.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions.

    Ester Hydrolysis: Acidic or basic aqueous solutions.

    Substitution Reactions: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Silanols and siloxanes.

    Ester Hydrolysis: 2-ethyl-2,4,4-trimethylpentanedioic acid and methanol.

    Substitution Reactions: Substituted silanes.

Scientific Research Applications

1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate has several scientific research applications:

    Materials Science: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic materials.

    Chemistry: Employed in the synthesis of hybrid organic-inorganic materials.

    Biology: Potential use in the development of biocompatible materials for medical applications.

    Industry: Utilized in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.

Mechanism of Action

The compound exerts its effects primarily through the formation of strong covalent bonds between the silane group and various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. This mechanism enhances the adhesion and compatibility of the compound with different materials.

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethoxysilyl)propyl methacrylate: Another silane coupling agent used in similar applications.

    N-(3-trimethoxysilylpropyl)diethylenetriamine: A silane compound with multiple amine groups, used for surface modification and adhesion promotion.

Uniqueness

1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is unique due to its combination of ester and silane functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong covalent bonds with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and coatings.

Properties

CAS No.

26936-30-1

Molecular Formula

C17H34O7Si

Molecular Weight

378.5 g/mol

IUPAC Name

1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate

InChI

InChI=1S/C17H34O7Si/c1-9-17(4,15(19)20-5)13-16(2,3)14(18)24-11-10-12-25(21-6,22-7)23-8/h9-13H2,1-8H3

InChI Key

QWWNLTZXUBYHRY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)(C)C(=O)OCCC[Si](OC)(OC)OC)C(=O)OC

Origin of Product

United States

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